3-溴-5-甲氧基苯甲酰胺

描述

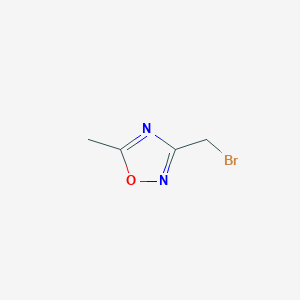

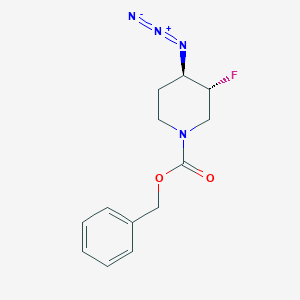

3-Bromo-5-methoxybenzamide is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is used in scientific research and has diverse applications due to its unique structure.

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methoxybenzamide includes a benzene ring with a bromo group at the 3rd position and a methoxy group at the 5th position . The compound also contains a carboxamide group .Physical And Chemical Properties Analysis

3-Bromo-5-methoxybenzamide is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学研究应用

抗菌应用

3-溴-5-甲氧基苯甲酰胺衍生物在抗菌应用中显示出潜力。例如,Haydon 等人 (2010 年) 探讨了类似物抑制剂的构效关系,从而识别出具有改善药学性质的强效抗葡萄球菌化合物 (Haydon 等人,2010 年)。此外,Ohashi 等人 (1999 年) 发现 3-甲氧基苯甲酰胺(一种相关化合物)抑制枯草芽孢杆菌中的细胞分裂,导致细胞丝化和裂解,表明其在细菌细胞分裂系统中的作用 (Ohashi 等人,1999 年)。

抗氧化特性

3-溴-5-甲氧基苯甲酰胺衍生物还表现出对自由基的有效清除活性,表明其在食品和制药领域作为天然抗氧化剂的潜在应用。Li 等人 (2012 年) 从红藻海蓬子中分离出新的含氮溴酚,包括 3-溴-5-羟基-4-甲氧基苯甲酰胺,展示了其抗氧化活性 (Li 等人,2012 年)。

安全和危害

属性

IUPAC Name |

3-bromo-5-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLZHRBOXZTZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727981 | |

| Record name | 3-Bromo-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1177558-45-0 | |

| Record name | 3-Bromo-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)

![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)

![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)

![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)

![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)